molecular formula C13H16O7 B1673036 Helicin CAS No. 618-65-5

Helicin

Cat. No. B1673036
CAS RN: 618-65-5
M. Wt: 284.26 g/mol
InChI Key: BGOFCVIGEYGEOF-HENWMNBSSA-N
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Description

Helicin is a beta-D-glucoside resulting from the oxidation of the benzylic hydroxy group of salicin to the corresponding aldehyde . It has a role as a metabolite and is a member of benzaldehydes, a beta-D-glucoside, and a monosaccharide derivative . It is functionally related to a salicylaldehyde and a salicin .


Molecular Structure Analysis

Helicin has a molecular formula of C13H16O7 . Its IUPAC name is 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde . The molecular weight of Helicin is 284.26 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Helicin are not well-documented. It is known that Helicin results from the oxidation of the benzylic hydroxy group of salicin to the corresponding aldehyde . More research is needed to fully understand the chemical reactions involving Helicin.


Physical And Chemical Properties Analysis

Helicin has a molecular weight of 284.26 g/mol . It is a solid substance . It is soluble in DMSO at concentrations greater than 100 mg/mL .

Scientific Research Applications

Chiral Sensing and Discrimination

Helicin, a derivative obtained by partial oxidation of salicin from the willow tree (Salix helix), exhibits remarkable chiral sensing properties. It has been effectively used as a chiral derivatizing agent for distinguishing amines and amino alcohols. This capability is crucial for accurate quantification of enantiomeric compositions in various substances, leveraging H-1 NMR spectroscopy for precise measurements. The consistent shifting observed in the imine proton peak of helicin-derivatized molecules could further aid in determining spatial configurations, underscoring its potential in stereochemical analyses (Kumari, Sachin, & Suryaprakash, 2015).

Synthesis and Structural Characterization

Research into helicin thiosemicarbazone monohydrate and its copper(II) complex with salicylaldehyde thiosemicarbazone has expanded our understanding of helicin's structural capabilities and biological activities. These compounds, synthesized and characterized through NMR, IR, and X-ray techniques, have shown potential in inhibiting proliferation and inducing apoptosis in vitro on human leukemic cell lines. Such studies highlight helicin's role in developing new therapeutic agents and its biochemical relevance (Ferrari et al., 1999).

Macromolecular Helicity Memory

Helicin has been implicated in the study of macromolecular helicity, particularly in how biological macromolecules like DNA and proteins maintain their helical structure. It has been discovered that helicity, once induced in a polymer by an optically active amine, can be 'memorized' even after replacement with achiral amines. This finding opens new avenues for understanding helicity control and its applications in materials science, chemical sensing, and enantioselective catalysis, offering a glimpse into the dynamic interactions within polymer and supramolecular chemistry (Yashima, Maeda, & Okamoto, 1999).

Safety And Hazards

Helicin does not pose any health hazard and requires no special precautions beyond those of ordinary combustible materials . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air .

Future Directions

Artificial intelligence (AI) technology has been employed to screen and discover new drugs . Using AI, an anti-diabetic treatment was nominated and proven to have unique antibacterial activity against several harmful bacterial strains, including multidrug-resistant bacteria . This suggests that AI could potentially be used to discover new applications for Helicin in the future.

properties

IUPAC Name

2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOFCVIGEYGEOF-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20877231
Record name Helicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20877231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Helicin

CAS RN

618-65-5
Record name Helicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Helicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Helicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20877231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(β-D-glucopyranosyloxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HELICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4TI8P9R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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